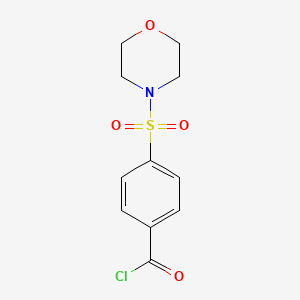

4-(Morpholine-4-sulfonyl)-benzoyl chloride

Description

Conceptual Framework of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. savemyexams.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. fiveable.me This substitution dramatically increases the reactivity of the carbonyl carbon. The high electronegativity of both the oxygen and chlorine atoms withdraws electron density from the central carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles. fiveable.mechemistrystudent.com

This enhanced reactivity makes acyl chlorides exceptional intermediates in organic synthesis. fiveable.menumberanalytics.com They readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles, including water, alcohols, ammonia, and amines, to form carboxylic acids, esters, and amides, respectively. chemistrystudent.comsciencemadness.orgwikipedia.org These reactions are typically rapid and often irreversible, leading to high yields of the desired products. Because of their high reactivity compared to other carboxylic acid derivatives, acyl chlorides are frequently used to introduce acyl groups into molecules, serving as a cornerstone for building molecular complexity. savemyexams.comnumberanalytics.com

Table 1: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | A very common and convenient lab-scale reagent as byproducts are gases. wikipedia.orgwikipedia.org |

| Oxalyl chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder and more selective than thionyl chloride, but more expensive. wikipedia.orgwikipedia.org |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl(g) | A strong chlorinating agent. chemistrystudent.comwikipedia.org |

The Role of Sulfonyl Groups in Modern Chemical Synthesis

The sulfonyl group (R-S(=O)₂-R') is a critical functional group in organic chemistry, prized for its strong electron-withdrawing nature and its ability to influence a molecule's physical and chemical properties. fiveable.me This electron-withdrawing capacity can stabilize adjacent negative charges, a feature exploited in the formation of carbanions. fiveable.metandfonline.com

In modern synthesis, sulfonyl groups serve several distinct roles:

Protecting Groups : They are effective at protecting amines by converting them into sulfonamides. This transformation reduces the amine's basicity and nucleophilicity. Certain sulfonyl groups, like the nosyl (Ns) group, are valued because they can be removed under specific, mild conditions. fiveable.mechem-station.com

Leaving Groups : The arylsulfonyl moiety is an excellent leaving group, a property that is widely exploited in nucleophilic substitution and elimination reactions. tandfonline.com

Activating Groups : By being strongly electron-withdrawing, a sulfonyl group can activate a molecule towards certain reactions or stabilize intermediates. fiveable.me In aromatic systems, they can be introduced via electrophilic aromatic substitution (sulfonation) to direct further functionalization. fiveable.me

Solubility Modifiers : The introduction of a polar sulfonyl group can increase the water solubility of organic compounds, which is particularly advantageous for biological applications. fiveable.me

Significance of Morpholine (B109124) Heterocycles in Medicinal and Materials Chemistry Scaffolds

Morpholine is a six-membered heterocyclic organic compound containing both an amine and an ether functional group. This simple heterocycle is considered a "privileged scaffold" in medicinal chemistry. nih.govsci-hub.senih.gov Its prevalence in a vast number of approved drugs and bioactive molecules is a testament to its favorable properties. nih.govsci-hub.se

The significance of the morpholine ring stems from several key attributes:

Physicochemical and Metabolic Properties : It often imparts desirable characteristics to a parent molecule, such as improved solubility, metabolic stability, and pharmacokinetic profiles. nih.govsci-hub.seresearchgate.net For instance, the addition of a morpholine moiety to the drug gefitinib (B1684475) extended its plasma half-life significantly. sci-hub.se

Synthetic Accessibility : The morpholine ring is a versatile and readily available building block that can be easily incorporated into larger molecules through various synthetic methods. nih.govsci-hub.se

Biological Activity : The morpholine nucleus itself can be a crucial component of a pharmacophore, directly interacting with biological targets like enzymes and receptors to enhance potency and selectivity. nih.govsci-hub.sesci-hub.se It is found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and anticoagulant agents. nih.gov

Table 2: Examples of Marketed Drugs Containing a Morpholine Moiety

| Drug | Therapeutic Class | Role of Morpholine Moiety |

|---|---|---|

| Gefitinib | Anticancer | Prolongs plasma half-life. sci-hub.se |

| Aprepitant | Antiemetic | Contributes to increased potency. sci-hub.se |

| Rivaroxaban | Anticoagulant | Contributes to inhibitory activity and allows for sufficient oral absorption. sci-hub.se |

Contextualization of 4-(Morpholine-4-sulfonyl)-benzoyl chloride as a Bifunctional Building Block

A bifunctional building block is an organic molecule that possesses at least two distinct reactive functional groups. spectrumchemical.comamerigoscientific.com This characteristic allows for the sequential or selective construction of complex molecular architectures. enamine.netresearchgate.net

This compound perfectly fits this description. It contains two key functional regions with different chemical properties and roles:

The Acyl Chloride Group : This is the primary reactive site of the molecule. As a highly reactive electrophile, it serves as a handle for covalently linking the entire molecule to nucleophiles like amines, alcohols, or phenols. This allows for the construction of amides and esters, forming the backbone of a new, larger molecule.

The Morpholine-Sulfonyl Group : This part of the molecule is generally stable under the conditions used to react the acyl chloride. It acts as a significant property-modifying fragment. The presence of this group imparts the beneficial characteristics of both the sulfonyl group (polarity, electron-withdrawing nature) and the morpholine ring (potential for improved pharmacokinetics, specific biological interactions).

Therefore, chemists can use this compound to synthesize a new target molecule in a controlled manner. The benzoyl chloride end is used for the primary bond-forming reaction, while the morpholine-sulfonyl end is carried into the final product, where it can influence the ultimate properties and biological activity of the newly synthesized compound.

Historical and Contemporary Research Trajectories in Benzoyl Chloride Chemistry

The chemistry of benzoyl chloride (C₆H₅COCl) dates back to 1832, when it was first synthesized. youtube.com Early preparation methods included the chlorination of benzaldehyde (B42025) or benzyl (B1604629) alcohol. sciencemadness.orgwikipedia.org As a prototypical acyl chloride, it quickly became a fundamental reagent in organic synthesis for producing a variety of compounds, including esters, amides, and benzophenones via Friedel-Crafts acylation. sciencemadness.orgwikipedia.orgatamanchemicals.com A classic application is the Schotten-Baumann reaction, where benzoyl chloride reacts with an amine or alcohol in the presence of an aqueous base. google.com

Historically, its primary industrial use was in the production of dyes, perfumes, and benzoyl peroxide, a key initiator in polymer chemistry. wikipedia.orgatamanchemicals.com

Contemporary research has shifted towards the synthesis and application of more complex, substituted benzoyl chlorides. These modern derivatives are designed as specialized intermediates for targeted applications:

Pharmaceuticals : Many modern drugs are synthesized using bespoke benzoyl chloride derivatives as key intermediates. taylorandfrancis.comtaylorandfrancis.com

Advanced Materials : Substituted benzoyl chlorides are used to create high-performance polymers and other materials with specific, engineered properties. wikipedia.org

Combinatorial Chemistry : The reactivity of the benzoyl chloride group makes it ideal for generating large libraries of related compounds for drug discovery and screening. The synthesis of sulfamoyl benzoic acid analogues and other complex inhibitors often proceeds through a corresponding benzoyl chloride intermediate. nih.govnih.govgoogle.com

The trajectory has thus moved from using the simple parent molecule for bulk chemical production to designing highly functionalized benzoyl chlorides, like this compound, as precise tools for constructing complex and high-value molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylsulfonylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-11(14)9-1-3-10(4-2-9)18(15,16)13-5-7-17-8-6-13/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKILBGHYXVLCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Conditions for 4 Morpholine 4 Sulfonyl Benzoyl Chloride

Conversion of 4-(Morpholine-4-sulfonyl)-benzoic Acid to the Acyl Chloride

The transformation of a carboxylic acid to an acyl chloride is a fundamental and widely used reaction in organic synthesis. For 4-(Morpholine-4-sulfonyl)-benzoic acid, this conversion is crucial for subsequent reactions, such as amide bond formation.

Thionyl chloride (SOCl₂) is a highly effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction between 4-(Morpholine-4-sulfonyl)-benzoic acid and thionyl chloride proceeds to yield 4-(Morpholine-4-sulfonyl)-benzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. researchgate.netquora.com

In a typical procedure, the carboxylic acid is reacted with an excess of thionyl chloride, which can also serve as the solvent. The reaction mixture is often heated to reflux to ensure complete conversion. For instance, a related synthesis of 4-[(methylsulfonyl)amino]benzoyl chloride involves refluxing the corresponding carboxylic acid sodium salt in thionyl chloride for an extended period. scbt.com A patent describing the synthesis of a similar benzoyl chloride derivative specifies metering thionyl chloride into a solution of the carboxylic acid in a solvent like isopropyl acetate (B1210297) at elevated temperatures, typically between 80-90°C. google.com

Table 1: Reaction Conditions for the Synthesis of Acyl Chlorides using Thionyl Chloride

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Reference |

| 4-(Morpholine-4-sulfonyl)-benzoic acid | Thionyl chloride | Not specified | Not specified | Not specified | researchgate.net |

| 4-[(methylsulfonyl)amino]benzoic acid sodium salt | Thionyl chloride | Thionyl chloride | Reflux | 40 hours | scbt.com |

| ortho-methoxybenzoic acid and 4-sulphamoylbenzoic acid | Thionyl chloride | Isopropyl acetate | 80-90°C | 1-1.5 hours (metering), then 3 hours stirring | google.com |

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for the chlorination of carboxylic acids. quora.comresearchgate.net When benzoic acid is treated with PCl₅, it yields benzoyl chloride, along with the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). quora.comorgsyn.org The reaction is typically straightforward, leading to the formation of the acyl chloride. quora.com

Similarly, PCl₃ can be used to convert carboxylic acids to their corresponding acyl chlorides. researchgate.net A key advantage of using PCl₃ is its high atom efficiency, as it is possible for all three chlorine atoms to be utilized in the chlorination process. The major byproduct, phosphonic acid (H₃PO₂), is a non-toxic solid that can be easily removed by filtration. researchgate.net The reactivity of benzoic acids with PCl₃ is influenced by substituents on the benzene (B151609) ring, with electron-donating groups accelerating the reaction. researchgate.net

The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves a nucleophilic acyl substitution. The reaction begins with the attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This leads to a tetrahedral intermediate that collapses to form the final acyl chloride, along with the gaseous byproducts SO₂ and HCl.

With phosphorus pentachloride, the reaction is also a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group attacks the phosphorus atom, leading to the displacement of a chloride ion. The resulting intermediate is then attacked by the chloride ion at the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the acyl chloride, POCl₃, and HCl. orgsyn.orgstackexchange.com The formation of the very stable P=O bond in phosphoryl chloride is a significant driving force for this reaction. stackexchange.com

The mechanism with phosphorus trichloride is thought to proceed through a four-center transition state, where the carbonyl oxygen attacks the phosphorus atom while a chlorine atom attacks the carbonyl carbon. bldpharm.com This leads to the formation of the acyl chloride and dichlorophosphinous acid (HP(O)Cl₂), which can further react with the carboxylic acid. bldpharm.com

Acylation Reactions for Direct Morpholine (B109124) Moiety Incorporation

An alternative synthetic approach involves the direct introduction of the morpholine group onto a pre-functionalized benzoyl precursor.

This method relies on the reaction of morpholine with a benzoyl chloride that already contains a suitable leaving group at the 4-position, such as a chlorosulfonyl group. The reaction of m-(chlorosulfonyl)benzoyl chloride with an amine is a known chemoselective process where the more reactive aroyl chloride reacts preferentially over the sulfonyl chloride. rsc.org

A general procedure for the amidation of a benzoyl chloride involves dissolving morpholine and a base, such as triethylamine (B128534), in a solvent like dichloromethane. The substituted benzoyl chloride is then added carefully to the stirred solution. The triethylamine acts as a scavenger for the HCl generated during the reaction.

Table 2: General Conditions for the Acylation of Morpholine

This strategy could be applied to the synthesis of this compound by first reacting 4-(chlorosulfonyl)benzoyl chloride with morpholine to form the sulfonamide, followed by subsequent reactions.

Multistep Synthetic Routes to the Core Structure

The synthesis of this compound can also be achieved through a multi-step sequence, starting from simpler, commercially available materials. One such plausible route begins with the reaction of 4-chlorobenzonitrile (B146240) with morpholine.

This initial step would yield 4-(morpholin-4-yl)benzonitrile. researchgate.net Subsequent hydrolysis of the nitrile group under basic conditions, for example, with sodium hydroxide (B78521), would produce 4-(morpholin-4-yl)benzoic acid. researchgate.net This benzoic acid derivative can then be converted to the target acyl chloride, 4-(morpholin-4-yl)benzoyl chloride, using a chlorinating agent like thionyl chloride as described in section 2.1.1. researchgate.net

Another potential multistep synthesis starts with the sulfonation of 4-aminobenzoic acid with morpholine-4-sulfonyl chloride in a solvent like dichloromethane, using triethylamine as a base to form the sulfonamide bond. This would directly produce 4-(Morpholine-4-sulfonyl)-benzoic acid, which can then be converted to the desired acyl chloride.

Optimization of Reaction Parameters and Yield Enhancement in Synthesis

The transition from a laboratory-scale procedure to an industrial process necessitates rigorous optimization of all reaction parameters to maximize yield and purity. google.com The synthesis of acylsulfamoylbenzoyl chlorides, a class of compounds structurally related to the target molecule, has been the subject of such optimization studies. google.comgoogle.com

A critical issue identified in the synthesis of a 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride precursor was the incomplete conversion of reactants due to the formation of dimers when chlorobenzene (B131634) was used as the solvent. google.comgoogle.com This highlights how reactant association and side-reactions can significantly impact process efficiency.

For the subsequent conversion of the benzoyl chloride, such as in a reaction with an amine, the Schotten-Baumann method is often employed. google.comgoogle.com This involves reacting the acid chloride with the amine in the presence of an aqueous alkali metal hydroxide solution. google.com A key process improvement was discovered by initially charging the reactants in the aqueous sodium hydroxide solution. google.com This seemingly counterintuitive step for a moisture-sensitive acid chloride was found to be highly advantageous. It prevents the reaction from becoming acidic, which in turn suppresses the hydrolysis of the sulfonyl benzoyl chloride reactant and leads to significantly higher yields of the desired amide product. google.com

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that can profoundly influence reaction rates, mechanisms, and selectivity. The solvolysis of arenesulfonyl chlorides, a reaction analogous to their reaction with other nucleophiles, is typically proposed to proceed through a concerted SN2 mechanism. nih.govnih.govresearchgate.net The rates of these reactions are sensitive to both the solvent's nucleophilicity and its ionizing power. nih.govnih.govresearchgate.net

| Solvent Type | Effect on Sulfonyl Chloride Reactions | Citations |

| Protic Solvents (e.g., water, alcohols) | Participate in solvolysis; reaction rates depend on nucleophilicity and ionizing power. | nih.govnih.govresearchgate.netresearchgate.net |

| Aprotic Solvents (e.g., dichloromethane, DMF) | Generally favor SN2 reactions; can lead to lower activation energies compared to protic solvents for aminolysis. | chemspider.comresearchgate.net |

| Non-polar Aprotic (e.g., chlorobenzene) | Can lead to side reactions like dimer formation in specific syntheses. | google.com |

Role of Catalysts and Additives in Synthesis

Catalysts and additives are fundamental to modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. The synthesis of sulfonyl-containing aromatics employs a wide range of catalytic systems.

In the Sandmeyer-type synthesis of aryl sulfonyl chlorides, copper salts such as copper(I) chloride are essential catalysts for the conversion of diazonium salts. acs.org For direct C-H functionalization, transition metals are key. Palladium catalysts are used for the sulfination of aryl sulfonium (B1226848) salts, while rhodium and iridium complexes catalyze the direct C-H sulfonamidation with sulfonyl azides. nih.govacs.orgrsc.org

The classic sulfonation of aromatic rings with sulfuric acid is a unique case where the reagent also acts as the catalyst. saskoer.ca However, solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄), have been explored as reusable and potentially "greener" alternatives. researchgate.net The catalytic activity in such systems is often linked to the acid density of the catalyst material. mdpi.comresearchgate.net Various mineral acids and Lewis acids are also widely used as catalysts in numerous organic transformations. nih.gov In reactions involving amines, such as the formation of the morpholine sulfonamide link, a base like triethylamine is a crucial additive to neutralize the acid generated during the reaction. chemspider.com

| Catalyst/Additive | Reaction Type | Function | Citations |

| Copper Salts (e.g., CuCl) | Sandmeyer-type reaction | Catalyzes conversion of diazonium salt to sulfonyl chloride. | acs.org |

| Palladium Complexes | C-H Sulfination | Catalyzes coupling of aryl sulfonium salts with SO₂ surrogates. | nih.govacs.org |

| Rhodium/Iridium Complexes | C-H Sulfonamidation | Catalyzes reaction of C-H bonds with sulfonyl azides. | rsc.org |

| Sulfuric Acid | Electrophilic Sulfonation | Acts as both reactant and catalyst. | saskoer.ca |

| Solid Acids (e.g., Silica-Sulfuric Acid) | Sulfonation/Acylation | Heterogeneous, reusable acid catalysts. | researchgate.netnih.gov |

| Triethylamine | Sulfonamide formation | Base to neutralize HCl byproduct. | chemspider.com |

Reactivity Profiles and Reaction Mechanisms of 4 Morpholine 4 Sulfonyl Benzoyl Chloride

Fundamental Principles of Acyl Chloride Reactivity

The reactivity of 4-(Morpholine-4-sulfonyl)-benzoyl chloride is primarily dictated by the acyl chloride functional group. Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic that makes them valuable intermediates in organic synthesis. openochem.orgfiveable.me Their high reactivity stems from the electronic properties of the carbonyl group, which is directly bonded to a highly electronegative chlorine atom. fiveable.me

The carbonyl group (C=O) inherent to all carboxylic acid derivatives is electrophilic due to the significant difference in electronegativity between the carbon and oxygen atoms. openochem.org This results in a polarized bond, with the carbonyl carbon bearing a partial positive charge (δ+) and the oxygen a partial negative charge (δ-). khanacademy.org In acyl chlorides, this electrophilicity is substantially enhanced. openochem.orgfiveable.me

The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the already partially positive carbonyl carbon, further increasing its electrophilic character and making it highly susceptible to attack by nucleophiles. openochem.orgfiveable.mereddit.com While the chlorine atom possesses lone pairs that could theoretically participate in resonance to donate electron density back to the carbonyl group, this effect is minimal. The poor overlap between the p-orbitals of carbon and the larger p-orbitals of chlorine means that resonance stabilization is insignificant compared to the powerful inductive withdrawal. openochem.org Consequently, the carbonyl carbon in this compound is a potent electrophilic center.

The characteristic reaction of acyl chlorides, including this compound, is nucleophilic acyl substitution. youtube.comlibretexts.org This process is not a single-step displacement but rather a two-step mechanism known as an addition-elimination reaction. fiveable.meyoutube.com

Nucleophilic Addition: The reaction is initiated when a nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon. khanacademy.orglibretexts.org This breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, which becomes negatively charged. This step results in the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The negative charge on the oxygen atom drives the reformation of the carbon-oxygen double bond. In this process, the weakest bond to the carbonyl carbon is broken, and the most stable leaving group is expelled. khanacademy.org The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. khanacademy.orgyoutube.com The departure of the chloride ion completes the substitution, yielding a new carbonyl compound. libretexts.org

This two-step sequence is the fundamental pathway through which this compound reacts with a wide variety of nucleophiles. youtube.com

Reactions with Oxygen-Containing Nucleophiles

The high reactivity of this compound makes it readily susceptible to attack by oxygen-containing nucleophiles like alcohols and water.

When this compound reacts with an alcohol (R-OH), a carboxylic ester is formed in a process called esterification. This reaction proceeds via the nucleophilic acyl substitution mechanism, where the alcohol's oxygen atom acts as the nucleophile. youtube.com The reaction is typically rapid and often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct that is formed. youtube.com

The general reaction is as follows: this compound + R-OH → 4-(Morpholine-4-sulfonyl)-benzoate ester + HCl

| Alcohol (Nucleophile) | Product | Typical Conditions |

|---|---|---|

| Methanol | Methyl 4-(morpholine-4-sulfonyl)benzoate | Pyridine or Triethylamine, Room Temperature |

| Ethanol | Ethyl 4-(morpholine-4-sulfonyl)benzoate | Pyridine or Triethylamine, Room Temperature |

| Propan-2-ol | Isopropyl 4-(morpholine-4-sulfonyl)benzoate | Pyridine or Triethylamine, Room Temperature |

Acyl chlorides react vigorously with water in a hydrolysis reaction to form the corresponding carboxylic acid. youtube.comyoutube.com In the case of this compound, the product is 4-(Morpholine-4-sulfonyl)benzoic acid. Water acts as the nucleophile, attacking the carbonyl carbon. youtube.comyoutube.com

This reaction is often spontaneous and can occur with atmospheric moisture, which is why acyl chlorides must be handled under anhydrous (dry) conditions. youtube.comfishersci.com The hydrolysis is generally considered an undesirable side reaction during syntheses where a different nucleophile is intended to react. google.com The reaction mechanism is analogous to esterification, with a water molecule attacking the carbonyl carbon, followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and HCl. youtube.comyoutube.com

| Nucleophile | Product | Byproduct |

|---|---|---|

| Water (H₂O) | 4-(Morpholine-4-sulfonyl)benzoic acid | Hydrochloric acid (HCl) |

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia and primary or secondary amines, react readily with this compound to form amides. This reaction, often called amidation, is a cornerstone of organic synthesis and proceeds through the nucleophilic acyl substitution pathway. libretexts.org The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon. libretexts.org

For the reaction to proceed to completion, two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl generated during the reaction, forming an ammonium salt. youtube.comlibretexts.org Alternatively, an external non-nucleophilic base like pyridine can be used, which is particularly advantageous if the amine is valuable. youtube.com

The general reaction is as follows: this compound + 2 RNH₂ → 4-(Morpholine-4-sulfonyl)-N-alkylbenzamide + RNH₃⁺Cl⁻

| Nitrogen Nucleophile | Product | Reaction Type |

|---|---|---|

| Ammonia (NH₃) | 4-(Morpholine-4-sulfonyl)benzamide | Amidation |

| Methylamine (CH₃NH₂) | N-Methyl-4-(morpholine-4-sulfonyl)benzamide | Amidation |

| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-4-(morpholine-4-sulfonyl)benzamide | Amidation |

| Morpholine (B109124) | (4-(Morpholine-4-sulfonyl)phenyl)(morpholino)methanone | Amidation |

Amidation: Formation of Carboxylic Amides with Amines and Ammonia

The reaction of this compound with primary or secondary amines, or with ammonia, yields the corresponding N-substituted or unsubstituted carboxamides. This transformation is a classic example of nucleophilic acyl substitution. libretexts.org The reaction proceeds via a well-established mechanism where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com

This initial attack leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. pearson.com A base, such as triethylamine or an excess of the reacting amine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. nih.govchemspider.comfishersci.co.uk

A general scheme for this reaction is as follows:

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon.

Step 2: Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.

Step 3: Elimination of Leaving Group: The intermediate collapses, and the chloride ion is eliminated.

Step 4: Deprotonation: The added base removes a proton from the nitrogen atom, yielding the final amide product and a salt (e.g., triethylammonium chloride).

This amidation reaction is highly efficient and widely used in organic synthesis to create stable amide bonds.

Formation of Hydrazides and Related Derivatives

In a reaction analogous to amidation, this compound reacts with hydrazine (B178648) (H₂NNH₂) to form 4-(morpholin-4-yl)benzohydrazide. researchgate.net Hydrazine, acting as a potent nitrogen-based nucleophile, attacks the carbonyl carbon of the acyl chloride.

The mechanism mirrors that of amidation, involving a nucleophilic attack, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. rsc.org This reaction is a key step in the synthesis of various hydrazide derivatives, which are valuable intermediates in the preparation of heterocyclic compounds and molecules with potential biological activity. researchgate.netnih.gov For instance, the synthesis of 4-(morpholin-4-yl)benzohydrazide is achieved by treating 4-(morpholin-4-yl)benzoyl chloride with hydrazine hydrate (B1144303). researchgate.net Similar procedures are employed for the synthesis of other aryl hydrazides, such as p-toluenesulfonylhydrazide from the corresponding sulfonyl chloride. orgsyn.org

Table 1: Key Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Product Functional Group |

|---|---|---|

| Amidation | Amine (R-NH₂) or Ammonia (NH₃) | Carboxylic Amide |

| Hydrazide Formation | Hydrazine (H₂N-NH₂) | Hydrazide |

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of this compound involves the acyl chloride group, it can also function as a reagent in electrophilic aromatic substitution reactions, specifically Friedel-Crafts acylation.

Friedel-Crafts Acylation with Aromatic Compounds

This compound can be used to acylate aromatic compounds, such as benzene (B151609) or its derivatives, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net This reaction attaches the 4-(morpholine-4-sulfonyl)benzoyl group to the aromatic ring, forming a ketone. byjus.comorganic-chemistry.org

The mechanism of Friedel-Crafts acylation proceeds through several distinct steps: masterorganicchemistry.comlibretexts.org

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride. This complex facilitates the cleavage of the carbon-chlorine bond, generating a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). masterorganicchemistry.com

Electrophilic Attack: The acylium ion acts as a strong electrophile and attacks the π-electron system of the aromatic ring. This step temporarily disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation and Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon atom bearing the new acyl group. libretexts.org This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. byjus.com

Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to carbocation rearrangements. masterorganicchemistry.com However, a stoichiometric amount of the Lewis acid is often required because the resulting ketone product is a moderate Lewis base and forms a stable complex with the catalyst, rendering it inactive. wikipedia.org This complex is typically hydrolyzed during aqueous workup to release the final ketone product. wikipedia.org

Comparative Reactivity with Other Acyl and Sulfonyl Halides

The structure of this compound contains both a benzoyl chloride (an acyl chloride) and a morpholine sulfonyl group. While the sulfonyl group is part of a stable sulfonamide linkage and not a reactive sulfonyl halide, it is instructive to compare the reactivity of the acyl chloride group with that of sulfonyl chlorides.

Distinctions between Acyl Chlorides and Sulfonyl Chlorides in Reactivity

Acyl chlorides and sulfonyl chlorides are both reactive electrophiles, but they exhibit significant differences in their reactivity towards nucleophiles. noaa.gov

Electrophilicity and Reaction Rate: Acyl chlorides are considerably more reactive electrophiles than sulfonyl chlorides. reddit.com In nucleophilic substitution reactions, such as alcoholysis, acyl chlorides react rapidly, often within minutes at room temperature. In contrast, sulfonyl chlorides react much more slowly, frequently requiring elevated temperatures or the presence of a catalyst to proceed at a reasonable rate. reddit.com This difference in reactivity can be exploited for chemoselective synthesis when both functional groups are present in a molecule. nih.gov

Reaction with Nucleophiles: Both groups react readily with strong nucleophiles like amines. libretexts.orgnoaa.govwikipedia.org The reaction with amines is the basis for the Hinsberg test, which uses a sulfonyl chloride to distinguish between primary, secondary, and tertiary amines. libretexts.org

Hydrolysis: Both acyl and sulfonyl chlorides are sensitive to moisture and react with water to produce the corresponding carboxylic acid and sulfonic acid, respectively, along with HCl. noaa.govwikipedia.org

Table 2: Comparison of Acyl Chlorides and Sulfonyl Chlorides

| Property | Acyl Chlorides (R-COCl) | Sulfonyl Chlorides (R-SO₂Cl) |

|---|---|---|

| Central Atom | Carbon | Sulfur |

| Reactivity | Very High | Moderate to High |

| Relative Rate | Reacts much faster with nucleophiles. reddit.com | Reacts slower; often requires heat/catalyst. reddit.com |

| Product with Amines | Amide | Sulfonamide |

| Product with Alcohols | Ester | Sulfonate Ester |

Mechanistic Studies on Related Compounds to Elucidate Reaction Pathways

Direct mechanistic studies on this compound are not extensively detailed in the available literature. However, its reaction pathways can be reliably inferred from the vast body of research on the mechanisms of simpler, related compounds, particularly benzoyl chloride.

The reactions of this compound at the acyl chloride center overwhelmingly follow the nucleophilic acyl substitution pathway. libretexts.orgpearson.com This mechanism is characterized by two fundamental steps: the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. libretexts.org

Kinetic and computational studies on the solvolysis of various substituted benzoyl chlorides have shown that the reaction can proceed through a spectrum of mechanisms, depending on the nucleophilicity of the solvent and the nature of the substituents on the benzene ring. researchgate.net

Addition-Elimination Mechanism: In the presence of strong nucleophiles (like amines or hydrazine), the reaction proceeds through a distinct tetrahedral intermediate . pearson.com The nucleophile adds to the sp²-hybridized carbonyl carbon, which becomes sp³-hybridized in the intermediate state. This step is generally considered the rate-limiting step of the reaction. libretexts.org The intermediate then collapses, ejecting the chloride ion to give the final substituted product.

SN1-like Mechanism: In weakly nucleophilic and highly ionizing solvents, evidence suggests a more SN1-like pathway may become dominant. researchgate.net This involves the initial, rate-limiting ionization of the acyl chloride to form a benzoyl cation (an acylium ion). This highly electrophilic cation is then rapidly captured by the nucleophile. Trapping experiments using Friedel-Crafts reactions have provided evidence for the existence of such cationic intermediates. researchgate.net

For the vast majority of synthetic applications involving this compound, such as amidation and hydrazide formation, the addition-elimination mechanism via a tetrahedral intermediate is the operative pathway.

Solvolysis Kinetics and Their Mechanistic Implications

The solvolysis of this compound involves the reaction of the compound with a solvent, which acts as the nucleophile. The kinetics of this process provide valuable insights into the reaction mechanism, which can range from a dissociative SN1 pathway, characterized by the formation of a carbocation intermediate, to an associative SN2 pathway, involving a concerted attack of the nucleophile.

While specific kinetic data for the solvolysis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred by examining the behavior of analogous compounds, particularly benzoyl chlorides and arenesulfonyl chlorides. The reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon of the benzoyl chloride moiety.

The solvolysis of benzoyl chlorides is known to proceed through a borderline mechanism, with the specific pathway being highly dependent on the solvent's ionizing power and nucleophilicity, as well as the nature of the substituents on the benzene ring. For related compounds, the extended Grunwald-Winstein equation is often employed to correlate solvolysis rates and elucidate the mechanism. This equation relates the specific rate of solvolysis (k) to the solvent ionizing power (Y) and the solvent nucleophilicity (N).

For a dissociative SN2 or an SN1 ionization pathway, the sensitivity to changes in solvent ionizing power (m) is typically close to unity, while the sensitivity to changes in solvent nucleophilicity (l) is low. Conversely, for an addition-elimination pathway with significant nucleophilic assistance, the 'l' value is generally high, and the 'm' value is lower.

In the case of 4-morpholinecarbonyl chloride, a related compound, studies have shown that the solvolysis proceeds via a dissociative SN2 and/or SN1 (ionization) pathway. scispace.com The rates of solvolysis for this compound in various aqueous binary mixtures at 35.0 °C highlight the influence of the solvent system on the reaction rate.

Interactive Table: Solvolysis Rate Constants of a Related Compound

Below is a representative table of first-order rate constants for the solvolysis of 4-morpholinecarbonyl chloride in different solvent mixtures, illustrating the impact of solvent composition on reactivity.

| Solvent Mixture (v/v) | YCl | NT | k x 104 (s-1) |

| 100% H2O | 3.49 | -0.41 | 13.7 |

| 90% H2O - 10% EtOH | 3.19 | -0.11 | 8.91 |

| 80% H2O - 20% EtOH | 2.88 | 0.00 | 5.89 |

| 70% H2O - 30% EtOH | 2.55 | 0.08 | 4.07 |

| 90% H2O - 10% MeOH | 3.23 | -0.06 | 10.2 |

| 80% H2O - 20% MeOH | 2.96 | 0.01 | 7.08 |

| 70% H2O - 30% MeOH | 2.67 | 0.07 | 5.25 |

| 90% H2O - 10% Acetone | 2.94 | -0.21 | 6.46 |

| 80% H2O - 20% Acetone | 2.40 | -0.30 | 3.89 |

| 70% H2O - 30% Acetone | 1.89 | -0.36 | 2.45 |

Role of Intermediates in Complex Reaction Sequences

This compound can itself act as a crucial intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor in the synthesis of 4-(morpholin-4-yl) benzohydrazide derivatives, where the benzoyl chloride is reacted with hydrazine hydrate. researchgate.net

In its own reactions, the formation of transient intermediates is fundamental to its reactivity profile. In nucleophilic substitution reactions, particularly under conditions that favor an SN1 or borderline mechanism, the formation of an acylium ion intermediate (R-C≡O+) is a key step. The stability of this intermediate is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the morpholine-4-sulfonyl group would likely make the formation of a discrete acylium ion less favorable compared to benzoyl chlorides with electron-donating substituents.

Furthermore, in reactions involving strong nucleophiles, a tetrahedral intermediate is formed when the nucleophile attacks the carbonyl carbon. This intermediate can then collapse to form the final product by expelling the chloride ion.

The morpholine-4-sulfonyl moiety can also influence the reaction pathway. While the sulfonyl group is generally stable, under certain conditions, it could potentially participate in or direct reactions. For example, in palladium-catalyzed cross-coupling reactions, related sulfamoyl chloride intermediates, generated in situ, are utilized in the synthesis of sulfonamides. researchgate.net

The study of reaction intermediates is crucial for understanding the detailed mechanism and for controlling the outcome of chemical transformations involving this compound. The transient nature of these intermediates often necessitates the use of advanced spectroscopic techniques or trapping experiments for their detection and characterization.

Synthetic Applications and Advanced Derivatization Strategies

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

The chemical reactivity of the acid chloride functional group makes 4-(Morpholine-4-sulfonyl)-benzoyl chloride a valuable building block in organic synthesis. Its primary role is to serve as an electrophilic precursor for introducing the 4-(morpholine-4-sulfonyl)benzoyl moiety into a wide array of molecules. This is typically achieved through acylation reactions with various nucleophiles.

The principal application of this compound is in the acylation of nucleophilic substrates, such as amines and alcohols. This reaction, often conducted under Schotten-Baumann conditions, results in the formation of a stable amide or ester linkage, respectively, thereby incorporating the morpholine-sulfonyl-benzoyl scaffold into the target molecule. mdpi.comgoogle.com This method is fundamental for building more complex structures from simpler precursors.

A common synthetic route involves the reaction of the benzoyl chloride with amino acids or their derivatives. For instance, in a procedure analogous to the synthesis of related compounds, this compound can be reacted with an amino acid like L-valine in a basic aqueous solution. mdpi.com The amine group of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The presence of a base, such as sodium hydroxide (B78521), neutralizes the hydrochloric acid generated during the reaction, driving it to completion. mdpi.comgoogle.com This process efficiently yields N-acylated amino acid derivatives, which can be pivotal intermediates for peptide synthesis or the development of pharmacologically active agents.

The general reaction scheme for the introduction of the moiety is as follows:

Reaction with Amines (Amide Formation): R-NH₂ + Cl-CO-Ar → R-NH-CO-Ar + HCl

Reaction with Alcohols (Ester Formation): R-OH + Cl-CO-Ar → R-O-CO-Ar + HCl (Where Ar represents the 4-(morpholine-4-sulfonyl)phenyl group)

The this compound intermediate is also instrumental in constructing novel heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.

One strategy involves the intramolecular cyclodehydration of N-acylated precursors synthesized from the benzoyl chloride. Following the N-acylation of an amino acid, the resulting product can undergo cyclization to form oxazolone (B7731731) rings. For example, an N-acyl-L-valine derivative, prepared from its corresponding benzoyl chloride, can be treated with a dehydrating agent like ethyl chloroformate in the presence of a mild base such as 4-methylmorpholine. mdpi.com This process leads to the formation of a 4H-1,3-oxazol-5-one ring, a scaffold present in various bioactive molecules. mdpi.com

Another approach is the use of the benzoyl chloride to build different heterocyclic cores. For example, by first converting the benzoyl chloride to a benzohydrazide, a new set of reactions becomes accessible. researchgate.net The this compound can be reacted with hydrazine (B178648) hydrate (B1144303) to form 4-(morpholine-4-sulfonyl)benzohydrazide. This hydrazide can then be reacted with various electrophiles to construct heterocyclic systems like 1,2,3-thiadiazoles, demonstrating the versatility of the initial scaffold. researchgate.netosi.lv

Table 1: Examples of Heterocyclic Systems Synthesized

| Precursor | Reagents | Resulting Heterocycle | Ref |

|---|---|---|---|

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Ethyl chloroformate, 4-methylmorpholine | 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | mdpi.com |

| 2-Thiocarbamoylacetimidamides | Arylsulfonyl azides | 5-(Morpholin-4-yl)-N'-sulfonyl-1,2,3-thiadiazole-4-imidamides | osi.lv |

Application in Functionalization and Structural Diversification

Beyond its role as a primary building block, this compound is employed for the functionalization and diversification of existing molecular frameworks.

Benzophenones are a class of compounds with important applications in photochemistry, polymer science, and medicinal chemistry. This compound can serve as a key reagent in the synthesis of functionalized benzophenone (B1666685) derivatives via the Friedel-Crafts benzoylation reaction. researchgate.net In this electrophilic aromatic substitution reaction, the benzoyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as copper triflate (Cu(OTf)₂). researchgate.net

The reaction involves the activation of the benzoyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring (e.g., an aniline (B41778) derivative), leading to the formation of a new carbon-carbon bond and, after workup, the desired benzophenone. researchgate.net This method allows for the direct attachment of the 4-(morpholine-4-sulfonyl)benzoyl group to various aromatic systems, creating a library of structurally diverse benzophenones. The use of catalysts like copper triflate is advantageous as they can often be recovered and reused. researchgate.net

The morpholine (B109124) and sulfonyl groups are recognized pharmacophores in drug discovery, often improving pharmacokinetic properties. The derivatization of molecules with the 4-(morpholine-4-sulfonyl)benzoyl moiety is a common strategy to develop new therapeutic agents.

For instance, the synthesis of N-acylated amino acids and their subsequent conversion to other scaffolds, as mentioned earlier, is a key strategy in creating compounds with potential biological activity. mdpi.com Research has shown that related sulfonyl benzoyl derivatives possess antimicrobial and antibiofilm properties. mdpi.com Similarly, converting this compound into its corresponding hydrazide and then reacting it with various aldehydes yields a series of benzohydrazides. researchgate.net These compounds, which combine the morpholine moiety with a hydrazone skeleton, have been investigated for their potential antimicrobial and antimycobacterial activities. researchgate.net The rationale is to combine different bioactive fragments into a single molecule to enhance potency or overcome drug resistance. researchgate.net

Table 2: Examples of Pharmacologically Relevant Derivatives

| Starting Material | Reaction | Resulting Scaffold | Potential Application | Ref |

|---|---|---|---|---|

| This compound | Reaction with L-valine | N-Acyl-L-valine derivative | Antimicrobial | mdpi.com |

Derivatization for Analytical Techniques in Chemical Research

In the field of analytical chemistry, particularly in metabolomics and clinical analysis, derivatization is a crucial step to improve the detection and quantification of small, polar molecules by techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comnih.gov Benzoyl chloride and its analogues are widely used as derivatizing agents for this purpose. chromatographyonline.comrsc.org

The process involves reacting the analyte, which typically contains primary or secondary amine, phenol, or thiol functional groups, with the benzoyl chloride reagent. chromatographyonline.comnih.gov This "benzoylation" reaction attaches a nonpolar benzoyl group to the polar analyte. chromatographyonline.com The derivatization with a molecule like this compound would offer several advantages for LC-MS analysis:

Increased Hydrophobicity: The added benzoyl group increases the molecule's hydrophobicity, leading to better retention on reversed-phase LC columns and improved separation from other polar sample components. chromatographyonline.com

Enhanced Ionization Efficiency: The increased nonpolar character can aid in the desolvation process in the mass spectrometer's ion source, improving ionization efficiency and resulting in a stronger analyte signal. chromatographyonline.com

Improved MS/MS Fragmentation: The newly introduced benzoyl amide or ester bond provides a predictable fragmentation site during tandem mass spectrometry (MS/MS), which is useful for structural confirmation and selective detection. chromatographyonline.com

This derivatization is typically rapid, often completed in under a minute at room temperature, and produces stable products, making it an ideal method for routine analysis of complex biological samples. chromatographyonline.com While benzoyl chloride itself is commonly used, functionalized versions like 4-(dimethylamino)benzoyl chloride are also employed, suggesting that this compound could serve as a specialized derivatization agent. sigmaaldrich.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-valine |

| Sodium hydroxide |

| Hydrochloric acid |

| Ethyl chloroformate |

| 4-Methylmorpholine |

| 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one |

| Hydrazine hydrate |

| 4-(Morpholine-4-sulfonyl)benzohydrazide |

| 1,2,3-Thiadiazoles |

| N'-(Arylidene)benzohydrazides |

| Copper triflate (Cu(OTf)₂) |

| Aniline |

| 4-(Dimethylamino)benzoyl chloride |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine |

| 2-Thiocarbamoylacetimidamides |

| Arylsulfonyl azides |

Preparative Derivatization for Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Beyond enhancing detectability in separation sciences, derivatization serves as a crucial technique for the structural elucidation of molecules using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The introduction of a known molecular tag with distinct spectroscopic signatures can simplify complex spectra and provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H and ¹³C NMR spectroscopy, the derivatization of an active hydrogen-containing analyte (e.g., an alcohol or amine) with this compound would introduce a set of characteristic signals corresponding to the morpholine and substituted benzene (B151609) rings. The morpholine protons typically appear as distinct multiplets in the 3-4 ppm region, while the aromatic protons would present as a well-defined AA'BB' system in the aromatic region (typically 7-8.5 ppm). These predictable signals can aid in the identification and quantification of the derivatized molecule.

Infrared (IR) Spectroscopy:

The utility of this compound in IR spectroscopy is significant. The starting material exhibits a strong carbonyl (C=O) stretch for the acid chloride at approximately 1770-1800 cm⁻¹. Upon reaction with an amine or alcohol, this peak will shift to a lower wavenumber, characteristic of an amide (around 1630-1680 cm⁻¹) or ester (around 1735-1750 cm⁻¹), respectively. Additionally, the strong S=O stretching vibrations of the sulfonyl group (typically in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹) provide a clear and often unobstructed diagnostic marker for the presence of the tag.

Mass Spectrometry (MS):

In mass spectrometry, derivatization with this compound can be particularly advantageous. The tag introduces a significant mass increase, which can be beneficial for moving the molecular ion of a small analyte to a region of the mass spectrum with less background noise. More importantly, the derivatized molecule is expected to produce a characteristic fragmentation pattern upon ionization. The morpholine-4-sulfonyl-benzoyl cation or related fragments would serve as a reporter ion, confirming the presence of the tag and aiding in the structural analysis of the parent molecule. The presence of the sulfur and multiple oxygen atoms can also provide a distinct isotopic pattern.

The table below summarizes the expected spectroscopic shifts and features upon derivatization with this compound.

Table 2: Expected Spectroscopic Data for Derivatives of this compound

| Spectroscopic Method | Key Diagnostic Feature in Derivative |

|---|---|

| ¹H NMR | Characteristic signals for morpholine protons (~3-4 ppm) and substituted benzene ring protons (~7-8.5 ppm) |

| ¹³C NMR | Additional aromatic and aliphatic carbon signals from the tag |

| IR Spectroscopy | Appearance of amide C=O stretch (~1630-1680 cm⁻¹) or ester C=O stretch (~1735-1750 cm⁻¹) and persistent S=O stretches (~1330-1370 cm⁻¹ and ~1140-1180 cm⁻¹) |

Computational Chemistry and Theoretical Investigations

Molecular Orbital Theory and Electronic Structure Analysis of the Compound

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of 4-(Morpholine-4-sulfonyl)-benzoyl chloride. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies and distributions of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most willing to donate electrons in a reaction, characterizing its nucleophilic nature. Conversely, the LUMO indicates the region most likely to accept electrons, defining its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. biomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap indicates a molecule that is more reactive and less stable. mdpi.com

For sulfonamide derivatives, DFT calculations, often using the B3LYP functional, can elucidate these properties. mdpi.comresearchgate.net The HOMO in such molecules is typically distributed over the electron-rich parts of the structure, such as the phenyl ring and the morpholine (B109124) moiety, while the LUMO is often localized on the electron-deficient sulfonyl and benzoyl chloride groups. Analysis of the MOs provides a visual representation of the electron density and helps predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative Frontier Orbital Properties Calculated by DFT

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The high reactivity of the benzoyl chloride functional group, particularly in acylation reactions, makes it a prime subject for such studies. nih.gov

By modeling the reaction pathway, for instance, the amidation of the benzoyl chloride with an amine, chemists can determine the reaction mechanism and the activation energy. The activation energy, which is the energy difference between the reactants and the transition state, dictates the reaction rate. Theoretical calculations can identify the geometry of the transition state, a high-energy, transient species that is difficult to observe experimentally.

Methods such as DFT are used to locate transition state structures and verify them through frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. conicet.gov.ar This analysis helps in understanding the factors that influence the reaction's feasibility and rate, such as steric hindrance or electronic effects from the morpholine-4-sulfonyl group.

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for its characterization.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. For example, the characteristic strong absorption band of the carbonyl (C=O) group in the benzoyl chloride moiety can be predicted with high accuracy. researchgate.net Similarly, the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group can be calculated. Comparing the computed spectrum with an experimental one aids in the detailed assignment of all vibrational bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors of the nuclei within the molecule's electronic environment. mdpi.com The predicted chemical shifts for the protons and carbons on the benzoyl ring and the morpholine ring can be correlated with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. conicet.gov.ar These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often involving π-π* transitions within the aromatic system.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | C=O Stretch | ~1750-1780 cm⁻¹ |

| IR | SO₂ Asymmetric Stretch | ~1340-1370 cm⁻¹ |

| IR | SO₂ Symmetric Stretch | ~1150-1180 cm⁻¹ |

| ¹H NMR | Aromatic Protons | δ 7.5-8.2 ppm |

| ¹H NMR | Morpholine Protons (O-CH₂) | δ ~3.7 ppm |

| ¹H NMR | Morpholine Protons (N-CH₂) | δ ~3.1 ppm |

| ¹³C NMR | Carbonyl Carbon | δ ~168 ppm |

Note: These are typical predicted ranges and can vary with the computational method.

Conformational Analysis and Energetics of the Morpholine Ring and Benzoyl Moiety

The three-dimensional structure and conformational flexibility of this compound are key determinants of its properties and interactions. The molecule possesses several rotatable bonds, primarily between the phenyl ring and the sulfonyl group, and between the phenyl ring and the carbonyl group.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to provide a more nuanced prediction of the reactivity of this compound. These descriptors are derived from the electronic structure calculations. biomedres.us

Ionization Potential (I): The energy required to remove an electron, often approximated by -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated by -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. biomedres.us

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized. biomedres.us

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ² / (2η).

These descriptors help to quantify the molecule's reactivity profile. For example, a high electrophilicity index would confirm the strong electrophilic nature of the benzoyl chloride moiety. Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual guide to reactivity, color-coding the electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule. nih.gov For this compound, the oxygen of the carbonyl group and the sulfonyl group would show negative potential, while the carbonyl carbon and the protons on the phenyl ring would exhibit positive potential.

Molecular Docking Simulations of Derivatized Analogs for Binding Interactions

While this compound is a reactive intermediate, its core structure is a valuable scaffold for designing biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) when it interacts with the active site of a biological target, such as an enzyme or receptor. sigmaaldrich.com

In this context, researchers would synthesize or computationally design analogs of this compound, for example, by converting the benzoyl chloride to various amides or esters. These derivatized analogs can then be docked into the binding sites of relevant proteins. The simulations calculate a docking score, which estimates the binding free energy, and reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. biomedres.ussigmaaldrich.com Such studies are crucial in structure-based drug design for identifying promising lead compounds for further development. youtube.com

Future Research Directions and Innovation in 4 Morpholine 4 Sulfonyl Benzoyl Chloride Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Traditional syntheses of sulfonyl chlorides and related benzoyl chlorides often rely on conventional methods that may involve hazardous reagents like thionyl chloride or sulfuryl chloride and generate significant waste. nbinno.comresearchgate.netgoogle.com The future of fine chemical manufacturing is increasingly driven by the principles of green chemistry, pushing for the development of more sustainable and efficient synthetic pathways. nbinno.com

Future research will likely target:

Catalytic Methods: Moving away from stoichiometric reagents to catalytic systems can dramatically improve efficiency and reduce waste. nbinno.com

Flow Chemistry: Continuous flow processes offer benefits such as improved safety, better heat and mass transfer, and simplified scale-up compared to batch reactions. nbinno.com The application of flow chemistry could lead to more controlled and higher-yielding syntheses of 4-(morpholine-4-sulfonyl)-benzoyl chloride.

Alternative Reagents: Investigating less hazardous activating agents to replace traditional chlorinating agents is a key area for sustainable synthesis. nbinno.com Recent innovations, such as using a pyrylium salt to activate primary sulfonamides for conversion to sulfonyl chlorides, represent a step in this direction. nih.gov

| Approach | Traditional Method | Future Sustainable Direction |

|---|---|---|

| Reagents | Stoichiometric (e.g., SOCl₂, SO₂Cl₂) | Catalytic systems, less hazardous activating agents |

| Process | Batch processing | Continuous flow chemistry |

| Waste Profile | Higher waste generation | Minimized waste, improved atom economy |

| Safety | Use of hazardous reagents | Inherently safer processes and reagents |

Exploration of Novel Catalytic Systems for Specific Transformations

The reactivity of the benzoyl chloride and sulfonyl moieties can be precisely controlled and expanded through the use of novel catalytic systems. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been explored for related sulfamoyl chlorides, there is vast potential for discovering new transformations. researchgate.net

Future avenues of exploration include:

Transition Metal Catalysis: Beyond palladium, catalysts based on copper, nickel, and other earth-abundant metals could unlock new reaction pathways for C-C and C-heteroatom bond formation. For instance, copper-catalyzed systems have been developed for the synthesis of sulfonate esters from boronic acids. chemistryviews.org

Photoredox Catalysis: Light-mediated catalysis can enable unique transformations under mild conditions that are often inaccessible through traditional thermal methods. Exploring the photoredox-catalyzed reactions of this compound could lead to novel functionalization strategies.

Asymmetric Catalysis: Developing chiral catalysts for reactions involving this compound could provide enantioselective routes to complex, high-value molecules, particularly for pharmaceutical applications.

Uncovering Unexplored Reactivity Patterns and Niche Applications

While this compound is used as an intermediate in the synthesis of biologically active molecules like hydrazides, its full reactive potential remains largely untapped. researchgate.net Future research should aim to move beyond its role as a simple acylating agent and explore its participation in more complex and novel reaction cascades.

Potential areas for investigation include:

Multicomponent Reactions (MCRs): Designing MCRs that incorporate this compound would allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. researchgate.net

Frustrated Lewis Pairs (FLPs): The use of FLPs could activate the sulfonyl or carbonyl groups in unconventional ways, leading to new bond formations and reactivity.

Niche Applications: The unique electronic and steric properties imparted by the morpholine-4-sulfonyl group could be leveraged in niche applications, such as in the development of specific chemical probes, covalent inhibitors, or functional linkers in bioconjugation chemistry.

Design and Synthesis of Advanced Materials Incorporating the Compound

The incorporation of sulfonyl groups into polymer backbones is a known strategy to enhance material properties, such as thermal stability, mechanical strength, and flame retardancy. nbinno.comnbinno.com this compound serves as an ideal building block for creating new functional materials.

Future research in materials science could focus on:

High-Performance Polymers: Using the compound as a monomer or co-monomer in the synthesis of polyamides, polyesters, or polyimides could yield materials with superior thermal and chemical resistance. The bulky and polar morpholine-sulfonyl group can influence chain packing and intermolecular interactions, thereby tuning the material's bulk properties. nbinno.com

Functional Coatings and Membranes: The compound can be used to functionalize surfaces or existing polymers to create advanced coatings with tailored properties like hydrophilicity, adhesion, or antistatic capabilities. nbinno.comnbinno.com It could also be incorporated into membranes for specialized separation technologies. nbinno.com

Specialty Plastics: The ability to systematically modify polymer structures with this reagent allows for the creation of specialty plastics designed for demanding applications in the electronics or aerospace industries. nbinno.com

Integration with High-Throughput Experimentation and Machine Learning for Reaction Discovery

The traditional, hypothesis-driven approach to reaction discovery and optimization can be slow and resource-intensive. High-Throughput Experimentation (HTE) and Machine Learning (ML) are transformative tools that can dramatically accelerate this process. nih.govnih.gov

The application of these technologies to the chemistry of this compound could involve:

Rapid Reaction Screening (HTE): HTE platforms enable chemists to perform hundreds or even thousands of experiments in parallel, allowing for the rapid screening of a wide array of catalysts, solvents, bases, and other reaction parameters. nih.govresearchgate.netscienceintheclassroom.org This approach is ideal for quickly identifying optimal conditions for the synthesis of the title compound or for its subsequent transformations. nih.gov

Predictive Modeling (ML): By training ML algorithms on data generated from HTE, researchers can build models that predict reaction outcomes, such as yield or selectivity. scitechdaily.comucla.edu These models can identify complex patterns in the data that may not be obvious to a human chemist, thereby guiding future experiments more efficiently. laboratoryequipment.com

Accelerated Discovery: The synergy between HTE and ML can identify generally applicable reaction conditions with a fraction of the experiments traditionally required. ucla.edu This data-driven approach can uncover novel reactivity and accelerate the discovery of new synthetic methods for compounds like this compound. scitechdaily.comdrugdiscoverytrends.com

| Technology | Application to this compound Chemistry | Potential Impact |

|---|---|---|

| High-Throughput Experimentation (HTE) | Parallel screening of catalysts, ligands, and conditions for synthesis and functionalization. | Rapid identification of optimal reaction conditions; reduced time and material cost. nih.gov |

| Machine Learning (ML) | Building predictive models from experimental data to guide optimization and discover new reactivity. | Data-driven discovery of novel reactions; enhanced understanding of reaction parameters. ucla.edudrugdiscoverytrends.com |

| Integrated HTE-ML Workflow | Iterative cycles of HTE screening and ML model refinement. | Dramatically accelerated discovery and optimization of complex chemical transformations. ucla.edu |

Mechanistic Elucidation of Complex Intermolecular and Intramolecular Processes

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing more efficient synthetic routes. For reactions involving this compound, mechanistic studies can clarify the roles of catalysts, intermediates, and transition states. The solvolysis reactions of related sulfonyl chlorides and carbamoyl chlorides have been shown to proceed through various mechanisms, including SN1 and SN2 pathways, highlighting the need for specific studies. koreascience.krnih.gov

Key areas for future mechanistic investigation include:

Kinetic Studies: Performing detailed kinetic analyses of key reactions can help determine reaction orders, activation parameters, and the nature of the rate-determining step. Solvent kinetic isotope effect (SKIE) studies can also provide insight into the involvement of solvent molecules in the transition state. koreascience.kr

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and visualize molecular orbitals. drugdiscoverytrends.com This can provide a detailed, atomistic picture of the reaction mechanism that complements experimental findings.

Spectroscopic Analysis: The use of in-situ spectroscopic techniques (e.g., NMR, IR) can help identify and characterize transient intermediates that may be difficult to isolate, providing direct evidence for proposed mechanistic pathways.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in organic synthesis, materials science, and beyond.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Morpholine-4-sulfonyl)-benzoyl chloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfonation of a benzoyl chloride precursor followed by morpholine substitution. A common approach is to react 4-sulfobenzoic acid derivatives with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate. Subsequent reaction with morpholine in anhydrous conditions (e.g., dichloromethane or THF) under nitrogen atmosphere yields the target compound. Optimization includes:

- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions.

- Catalytic additives : Use dimethylformamide (DMF) as a catalyst for efficient SOCl₂ activation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) improves purity .

Q. What analytical techniques are critical for characterizing this compound?

Answer: Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the morpholine sulfonyl and benzoyl moieties (e.g., δ ~3.6 ppm for morpholine protons, δ ~168 ppm for carbonyl carbon) .

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

- HPLC-MS : For purity assessment and molecular ion verification (e.g., [M+H]+ at m/z ~298) .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

Answer:

- Protective equipment : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Avoid inhalation with fume hoods or respirators .

- Moisture control : Store under inert gas (argon) at 2–8°C in amber glass vials to prevent hydrolysis .

- Waste disposal : Neutralize with ice-cold sodium bicarbonate before disposal due to corrosive and reactive chloride byproducts .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., over-sulfonation or hydrolysis) during synthesis?

Answer:

- Stoichiometric precision : Use a 1:1.2 molar ratio of sulfonic acid precursor to SOCl₂ to limit over-sulfonation.

- Inert atmosphere : Conduct reactions under nitrogen to exclude moisture, which hydrolyzes the acyl chloride group .

- Kinetic monitoring : Use TLC or in-situ IR to track reaction progress and terminate at ~90% conversion to avoid decomposition .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer: The electron-withdrawing morpholine sulfonyl group activates the benzoyl chloride toward nucleophilic attack. Density Functional Theory (DFT) studies suggest:

- Electrophilicity enhancement : The sulfonyl group increases the electrophilicity of the carbonyl carbon (partial positive charge ~+0.45) .

- Steric effects : Morpholine’s bulky substituents may slow reactions with sterically hindered amines, requiring elevated temperatures (e.g., 60°C) for efficient coupling .

Q. How does this compound compare to other sulfonyl chlorides in cross-coupling reactions?

Answer:

- Reactivity : Higher reactivity than alkyl sulfonyl chlorides (e.g., tosyl chloride) due to the electron-deficient aryl system .

- Selectivity : Preferential coupling with primary amines over secondary amines (yield differential ~20% in model studies) .